Citalopram Nitrile Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

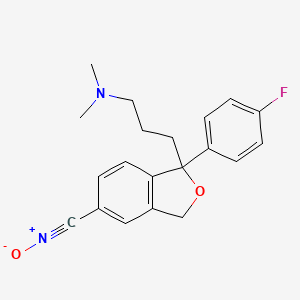

Citalopram Nitrile Oxide is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. This compound is characterized by the presence of a nitrile oxide functional group, which imparts unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Citalopram Nitrile Oxide typically involves the oxidation of Citalopram. One common method includes the reaction of Citalopram with metachloroperbenzoic acid in an aprotic solvent such as methylene dichloride, acetone, acetonitrile, or dimethylformamide . The reaction conditions are carefully controlled to ensure the selective formation of the nitrile oxide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired product yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize the reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: Citalopram Nitrile Oxide undergoes various chemical reactions, including:

Oxidation: The nitrile oxide group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitrile oxide group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Metachloroperbenzoic acid in aprotic solvents.

Reduction: Hydrogenation using catalysts such as Raney Nickel or Palladium on Carbon.

Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile oxide group can yield amines, while substitution reactions can produce a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Citalopram Nitrile Oxide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, Citalopram.

Medicine: Investigated for its potential therapeutic effects, including its role as an SSRI derivative.

Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mecanismo De Acción

The mechanism of action of Citalopram Nitrile Oxide is related to its ability to inhibit the reuptake of serotonin in the central nervous system. This inhibition increases the availability of serotonin, which is believed to contribute to its antidepressant effects . The compound interacts with the serotonin transporter, preventing the reabsorption of serotonin into presynaptic neurons.

Comparación Con Compuestos Similares

Citalopram: The parent compound, primarily used as an antidepressant.

Escitalopram: An enantiomer of Citalopram with similar therapeutic effects.

Fluoxetine: Another SSRI with a similar mechanism of action.

Uniqueness: Citalopram Nitrile Oxide is unique due to the presence of the nitrile oxide group, which imparts distinct chemical reactivity and potential biological activity. This functional group differentiates it from other SSRIs and their derivatives, providing unique opportunities for research and development.

Actividad Biológica

Citalopram Nitrile Oxide, a derivative of the well-known antidepressant citalopram, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is chemically represented as C20H21FN2O2 with a molecular weight of 348.4 g/mol. The structure includes a nitrile functional group, which may influence its biological activity compared to its parent compound, citalopram.

While the exact mechanism of action for this compound remains under investigation, it is hypothesized that the nitrile group may enhance its interaction with neurotransmitter systems. Citalopram itself operates primarily as a selective serotonin reuptake inhibitor (SSRI), increasing serotonin levels in the brain by inhibiting its reuptake at the synaptic cleft . The nitrile derivative may exhibit similar or altered pharmacodynamics due to structural modifications.

Antidepressant Effects

Research indicates that compounds related to citalopram can exhibit antidepressant effects through modulation of serotonergic pathways. This compound's efficacy in this regard is still being evaluated, but preliminary studies suggest it may retain some of the pharmacological properties associated with SSRIs .

Cytotoxicity and Apoptosis

A study highlighted that citalopram induces G1/G0 phase cell cycle arrest and promotes apoptosis in human cell lines. This effect raises questions about the safety profile of citalopram derivatives like this compound, particularly concerning their potential cytotoxic effects on non-target cells .

Environmental Impact

Citalopram has been studied for its degradation in wastewater treatment processes. Research shows that chlorination can lead to the formation of byproducts such as N-nitrosodimethylamine (NDMA), raising concerns about the environmental impact of pharmaceutical contaminants . The nitrile oxide form may also participate in similar degradation pathways, necessitating further investigation into its environmental stability and toxicity.

Comparative Studies

A comparative analysis of various antidepressants, including citalopram and its derivatives, shows that ionizing radiation effectively degrades these compounds in aquatic environments. This suggests that this compound could undergo similar degradation processes, affecting both its biological activity and environmental persistence .

Data Tables

| Property | Citalopram | This compound |

|---|---|---|

| Molecular Formula | C20H21FN2O | C20H21FN2O2 |

| Molecular Weight | 323.4 g/mol | 348.4 g/mol |

| Mechanism | SSRI | Potentially similar |

| Cytotoxicity | Induces apoptosis | Under investigation |

| Environmental Stability | Degrades to NDMA | Needs further study |

Propiedades

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile oxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22-24)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTNHLAXBFGVJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#[N+][O-])C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346601-93-1 |

Source

|

| Record name | Citalopram N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346601931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITALOPRAM NITRILE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PF4599LDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.